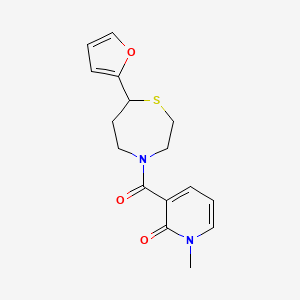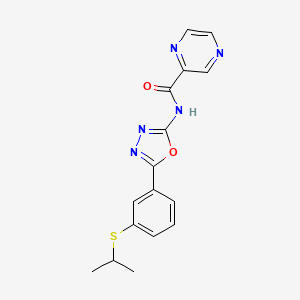![molecular formula C20H13ClN2O3 B2545190 2-Chlor-N-(11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamid CAS No. 922082-80-2](/img/structure/B2545190.png)
2-Chlor-N-(11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C20H13ClN2O3 and its molecular weight is 364.79. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die Struktur der Verbindung deutet auf ein Potenzial als Antiglaucomamittel hin. Glaukom ist eine Gruppe von Augenerkrankungen, die durch erhöhten Augeninnendruck gekennzeichnet ist, der zu einer Schädigung des Sehnervs und zum Verlust des Sehvermögens führt. Carboanhydrasehemmer (CAIs) werden häufig zur Senkung des Augeninnendrucks eingesetzt. Forschung hat gezeigt, dass Derivate dieser Verbindung eine ausgeprägte inhibitorische Aktivität gegen die bovinen Carboanhydrase-Isoform II aufweisen . Weitere Studien könnten die Wirksamkeit bei der Behandlung von Glaukom untersuchen.
- Forscher haben die Verbindung als Hostmaterial für OLEDs untersucht. OLEDs werden in Displays und Beleuchtungen eingesetzt, da sie energieeffizient und flexibel sind. Die hervorragende thermische Stabilität der Verbindung (Glasübergangstemperaturen bis zu 137 °C) und die hohen Triplett-Energieniveaus machen sie für grüne und rote OLEDs geeignet . Ihr Potenzial zur Verbesserung der OLED-Leistung rechtfertigt weitere Untersuchungen.
- Bestimmte Verbindungen, die von dieser Struktur abgeleitet sind, hemmen selektiv den Dopamin-D2-Rezeptor. Dopaminrezeptoren spielen eine entscheidende Rolle in neurologischen Prozessen, einschließlich der Stimmungsregulation und der Bewegungskontrolle. Die Untersuchung dieser Derivate als potenzielle Therapeutika für Erkrankungen im Zusammenhang mit Dopamin-Dysregulation könnte wertvoll sein .
Antiglaucomamittel
Organische Leuchtdioden (OLEDs)
Dopamin-D2-Rezeptor-Inhibitoren
Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen dieser Verbindung die Behandlung von Glaukom, OLED-Technologie, Rezeptorhemmung, Wirkstoffdesign, biologisches Screening und chemische Biologie umfassen. Forscher sollten ihr Potenzial in diesen Bereichen weiter erforschen und ihre einzigartige Struktur und Eigenschaften nutzen. 🌟
Wirkmechanismus
Target of Action
The primary target of the compound 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control.
Mode of Action
2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, the compound prevents dopamine, a neurotransmitter, from activating the receptor. This inhibition can modulate the transmission of signals in the brain, leading to changes in mood, behavior, and other physiological functions.
Biochemical Pathways
The action of 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide on the Dopamine D2 receptor affects the dopaminergic pathways in the brain . These pathways are involved in several key functions, including motor control, reward, and the release of various hormones. The inhibition of the Dopamine D2 receptor can therefore have significant downstream effects on these functions.
Result of Action
The molecular and cellular effects of 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide’s action are primarily related to its inhibition of the Dopamine D2 receptor . This can lead to changes in neurotransmission and neuronal activity, potentially affecting mood, behavior, and motor control.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide are largely defined by its interactions with various biomolecules. It has been found to be a selective inhibitor of the Dopamine D2 receptor . This interaction suggests that the compound may play a significant role in biochemical reactions involving this receptor.
Cellular Effects
In terms of cellular effects, 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide’s selective inhibition of the Dopamine D2 receptor suggests it could influence various types of cells and cellular processes. This includes potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action for 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is primarily through its binding interactions with the Dopamine D2 receptor . This binding could lead to enzyme inhibition or activation and changes in gene expression.
Eigenschaften
IUPAC Name |
2-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c21-15-6-2-1-5-13(15)19(24)22-12-9-10-17-14(11-12)20(25)23-16-7-3-4-8-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUPUPDBEYZATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B2545107.png)




![2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2545112.png)

![Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2545114.png)
![ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2545117.png)

![3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2545121.png)

![N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2545124.png)
![4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2545126.png)
